molecular formula C10H12O B13838895 3-(2-Bicyclo[2.2.1]heptanyl)prop-2-ynal

3-(2-Bicyclo[2.2.1]heptanyl)prop-2-ynal

Cat. No.: B13838895
M. Wt: 148.20 g/mol
InChI Key: MHLLLGRDFMLRDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Bicyclo[221]heptanyl)prop-2-ynal is a compound characterized by the presence of a bicyclic structure, specifically a bicyclo[221]heptane moiety, attached to a prop-2-ynal group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bicyclo[2.2.1]heptanyl)prop-2-ynal typically involves the use of cycloaddition reactions. One common method is the Diels-Alder reaction, where a diene reacts with an alkyne to form the bicyclic structure. The reaction conditions often include the use of a catalyst, such as a Lewis acid, and elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(2-Bicyclo[2.2.1]heptanyl)prop-2-ynal can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Bicyclo[2.2.1]heptanyl)prop-2-ynal has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Bicyclo[2.2.1]heptanyl)prop-2-ynal involves its interaction with specific molecular targets. The bicyclic structure can interact with enzymes or receptors, modulating their activity. The prop-2-ynal group can undergo chemical reactions within biological systems, leading to the formation of reactive intermediates that can exert biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Bicyclo[2.2.1]heptanyl)prop-2-ynoic acid
  • 2-(2-Bicyclo[2.2.1]heptanyl)-N-prop-2-ynylacetamide
  • 2-Propynal,3-bicyclo[2.2.1]hept-2-yl-

Uniqueness

3-(2-Bicyclo[2.2.1]heptanyl)prop-2-ynal is unique due to its combination of a bicyclic structure and an alkyne group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

IUPAC Name

3-(2-bicyclo[2.2.1]heptanyl)prop-2-ynal

InChI

InChI=1S/C10H12O/c11-5-1-2-9-6-8-3-4-10(9)7-8/h5,8-10H,3-4,6-7H2

InChI Key

MHLLLGRDFMLRDQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2C#CC=O

Origin of Product

United States

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